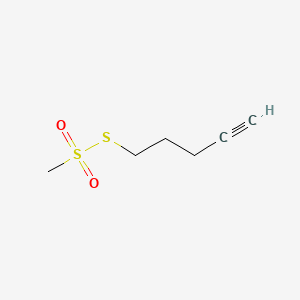

4-Pentynyl Methanethiosulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Pentynyl Methanethiosulfonate can be synthesized through the reaction of 4-pentyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pentynyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: Reacts with thiols to form mixed disulfides.

Oxidation and Reduction Reactions: Can be involved in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Major Products:

Mixed Disulfides: Formed when reacting with thiols.

Applications De Recherche Scientifique

Bioconjugation Techniques

One of the primary applications of 4-Pentynyl Methanethiosulfonate is in bioconjugation. It serves as a thiol-reactive crosslinker that can modify proteins and peptides. This property is particularly useful in:

- Labeling Proteins : The compound can be used to attach fluorescent labels or other reporter groups to proteins, aiding in tracking and visualization during assays.

- Creating Protein-Drug Conjugates : By linking therapeutic agents to antibodies or other proteins, it enhances targeted drug delivery systems.

Study of Protein Interactions

This compound is employed in studying protein-protein interactions through:

- Affinity Purification : By modifying target proteins, researchers can isolate them from complex mixtures, allowing for detailed analysis of their interactions.

- Mass Spectrometry : The compound facilitates the identification of binding partners in proteomics studies by stabilizing transient interactions.

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This compound shows promise in:

- Targeted Therapy Development : By conjugating with anticancer drugs, it may improve the efficacy and selectivity of treatments against tumor cells.

- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of action of anticancer agents at the molecular level.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Modification of proteins for labeling and drug delivery | Enhanced specificity |

| Protein Interaction Study | Isolation and analysis of protein interactions | Improved understanding |

| Anticancer Research | Development of targeted therapies and mechanistic studies | Potential for higher efficacy |

Case Study 1: Bioconjugation in Drug Delivery

A study demonstrated the successful use of this compound to create a conjugate between an anticancer drug and a monoclonal antibody. The conjugate showed improved targeting to cancer cells while reducing systemic toxicity compared to free drug administration. This approach highlighted the potential for enhanced therapeutic outcomes in cancer treatment.

Case Study 2: Protein Interaction Analysis

In another research project, scientists used this compound to label specific proteins involved in signaling pathways. The labeled proteins were subjected to mass spectrometry analysis, revealing novel interaction partners that play critical roles in cellular responses to stress. This study underscores the utility of this compound in elucidating complex biological networks.

Mécanisme D'action

The primary mechanism of action for 4-Pentynyl Methanethiosulfonate involves its reactivity with thiol groups in proteins and peptides. This reactivity allows it to form mixed disulfides, thereby modifying the structure and function of the target molecules . The compound can be used to probe the structures of various receptor channels and enzymes, such as the acetylcholine receptor channel and lactose permease .

Comparaison Avec Des Composés Similaires

- Methanesulfonothioic Acid S-4-Pentyn-1-yl Ester

- Other Methanethiosulfonates

Comparison: 4-Pentynyl Methanethiosulfonate is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical modifications compared to other methanethiosulfonates . This uniqueness makes it particularly valuable in research applications where specific and rapid thiol reactivity is required .

Activité Biologique

4-Pentynyl Methanethiosulfonate (4-PMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

4-PMS is characterized by a methanethiosulfonate functional group attached to a pentynyl chain. This structure enables it to interact with various biological targets, particularly proteins containing reactive thiol groups.

The primary mechanism of action for 4-PMS involves its ability to form covalent bonds with thiol groups in proteins. This reactivity allows it to inhibit specific enzymes or alter protein functions. For instance, studies have shown that compounds with methanethiosulfonate groups can irreversibly inhibit acetylcholinesterase (AChE) in certain insects without affecting human AChE, highlighting its potential as an insecticide targeting pests while minimizing toxicity to mammals .

Antimicrobial Activity

4-PMS has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi. For example, volatile organic compounds (VOCs) derived from similar sulfur-containing compounds have shown efficacy against pathogens like Bacillus and Candida, suggesting that 4-PMS may possess comparable bioactivity .

Insecticidal Properties

The compound has been noted for its insecticidal potential, particularly against agricultural pests. In a study focusing on its interaction with AChE from aphids, 4-PMS was found to irreversibly inhibit enzyme activity, leading to pest mortality at concentrations as low as 6.0 mM . This specificity for insect enzymes presents opportunities for developing selective insecticides.

Case Studies

-

Inhibition of Acetylcholinesterase :

- Objective : To evaluate the inhibitory effects of 4-PMS on AChE.

- Method : In vitro assays were conducted using AChE extracted from Schizaphis graminum.

- Results : The compound inhibited 99% of AChE activity at a concentration of 6.0 mM without affecting human AChE, indicating potential for selective pest control .

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of 4-PMS against various pathogens.

- Method : Disc diffusion and broth microdilution methods were employed.

- Results : Significant inhibition zones were observed against Pseudomonas and Candida, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-methylsulfonylsulfanylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLOPYAUOHGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652667 | |

| Record name | S-Pent-4-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-31-9 | |

| Record name | S-Pent-4-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.